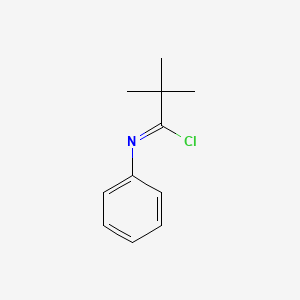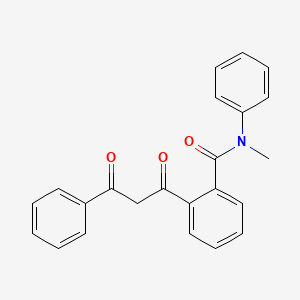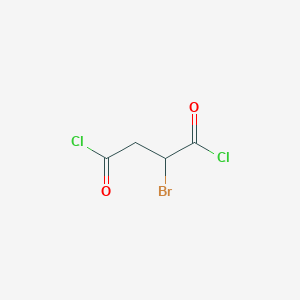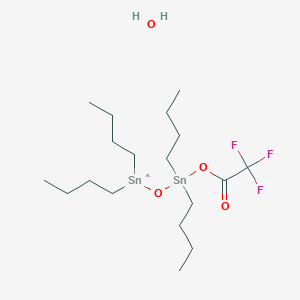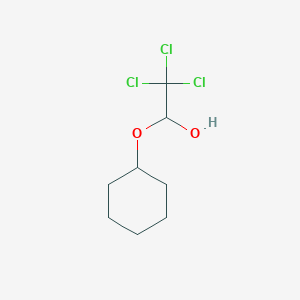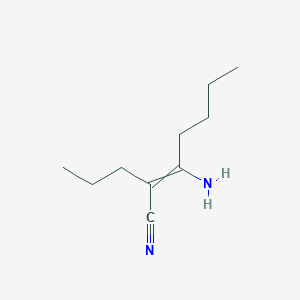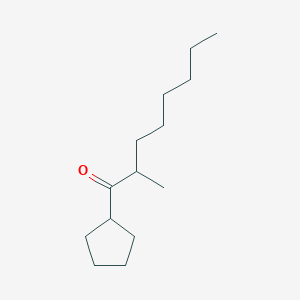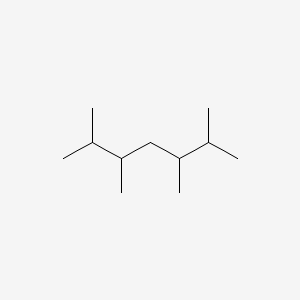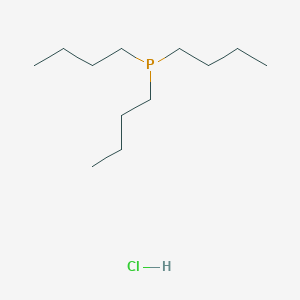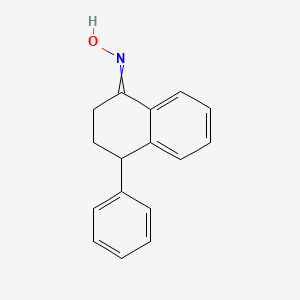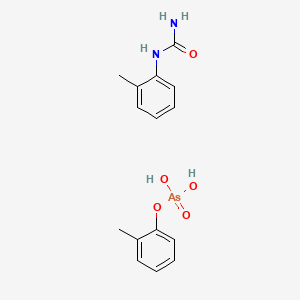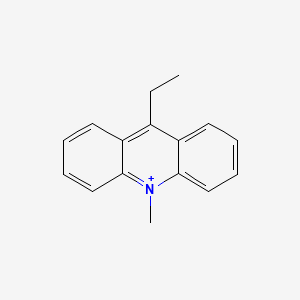
9-Ethyl-10-methylacridin-10-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-10-methylacridin-10-ium: is a quaternary ammonium compound derived from acridine. It is structurally characterized by the presence of an ethyl group at the 9th position and a methyl group at the 10th position of the acridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique photophysical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-10-methylacridin-10-ium typically involves the alkylation of acridine derivatives. One common method includes the reaction of 9-ethylacridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Ethyl-10-methylacridin-10-ium can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents.
Major Products:
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Ethyl-10-methylacridin-10-ium is used as a photoredox catalyst in various organic synthesis reactions. Its ability to absorb visible light and participate in electron transfer processes makes it valuable in green chemistry applications.
Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes. Its fluorescence properties allow for the visualization of cellular components and the monitoring of biochemical reactions.
Medicine: The compound has potential applications in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation can be harnessed to target and destroy cancer cells.
Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments. Its stability and vibrant color make it suitable for various applications in textiles and printing.
Wirkmechanismus
The mechanism of action of 9-Ethyl-10-methylacridin-10-ium involves its ability to act as a photoredox catalyst. Upon absorption of visible light, the compound undergoes excitation to a higher energy state. This excited state can then participate in electron transfer reactions, either donating or accepting electrons, to facilitate various chemical transformations. The molecular targets and pathways involved include the generation of reactive oxygen species and the initiation of radical reactions.
Vergleich Mit ähnlichen Verbindungen
- 9-Mesityl-10-methylacridinium perchlorate
- 10-Methylacridinium perchlorate
- 9-Phenyl-10-methylacridinium perchlorate
Comparison: Compared to these similar compounds, 9-Ethyl-10-methylacridin-10-ium is unique due to the presence of the ethyl group at the 9th position. This structural difference can influence its photophysical properties, making it more suitable for specific applications such as photoredox catalysis and fluorescent probing. The ethyl group can also affect the compound’s solubility and reactivity, providing distinct advantages in certain chemical and biological contexts.
Eigenschaften
CAS-Nummer |
52328-34-4 |
|---|---|
Molekularformel |
C16H16N+ |
Molekulargewicht |
222.30 g/mol |
IUPAC-Name |
9-ethyl-10-methylacridin-10-ium |
InChI |
InChI=1S/C16H16N/c1-3-12-13-8-4-6-10-15(13)17(2)16-11-7-5-9-14(12)16/h4-11H,3H2,1-2H3/q+1 |
InChI-Schlüssel |
KFKJJAYDTVAGFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=CC2=[N+](C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




